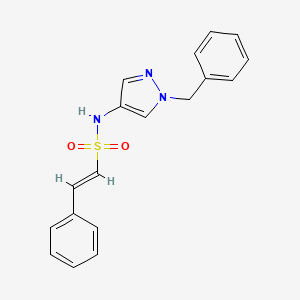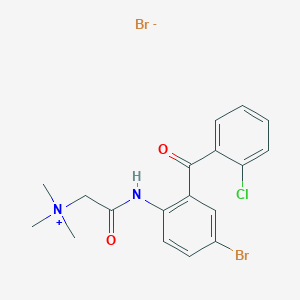
4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole, also known as BDFMP, is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been studied for its effects on the central nervous system and as a potential treatment for neurological disorders. In
作用機序
4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole is believed to act as a positive allosteric modulator of the GABA receptor, increasing its activity and leading to anxiolytic and anticonvulsant effects. It has also been shown to have an effect on the dopamine transporter, which may contribute to its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as potential neuroprotective effects in the treatment of Parkinson's disease. It has also been shown to have an effect on the release of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease.
実験室実験の利点と制限
4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole has several advantages for use in lab experiments, including its specificity for the GABA receptor and its potential as a treatment for neurological disorders. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy, as well as the potential for off-target effects.
将来の方向性
There are several potential future directions for research on 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Other areas of research could include the development of more specific and potent GABA receptor modulators, as well as studies on the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders and other scientific applications.
合成法
The synthesis of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole involves the reaction of 4-bromo-3-nitropyrazole with difluoromethyl iodide and ethylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with methyl iodide to yield this compound. This synthesis method has been described in detail in a study by Liu et al. (2013).
科学的研究の応用
4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the GABA receptor, which is involved in the regulation of anxiety and other neurological processes. This compound has also been studied for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
4-bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2/c1-3-12-4(2)5(8)6(11-12)7(9)10/h7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZVDLGTDVGORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)F)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)





![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)